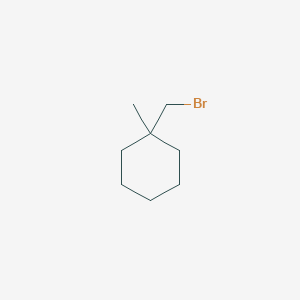

1-(Bromomethyl)-1-methylcyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-1-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-8(7-9)5-3-2-4-6-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSSEDLIZIGPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655207 | |

| Record name | 1-(Bromomethyl)-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408307-48-2 | |

| Record name | 1-(Bromomethyl)-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-1-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Bromomethyl)-1-methylcyclohexane

This guide provides a comprehensive, in-depth technical overview of a reliable and efficient experimental procedure for the synthesis of 1-(Bromomethyl)-1-methylcyclohexane. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a protocol that is not only robust but also self-validating.

Introduction and Strategic Approach

This compound is a valuable building block in organic synthesis, particularly in the construction of sterically hindered neopentyl-type structures which are of interest in medicinal chemistry and materials science. The primary challenge in its synthesis lies in the efficient conversion of a primary alcohol to the corresponding bromide without rearrangement or side reactions.

This guide will focus on the Appel reaction , a trusted and mild method for the conversion of alcohols to alkyl halides. The choice of the Appel reaction is predicated on its high yields and compatibility with a variety of functional groups, proceeding via an SN2 mechanism for primary alcohols, thus minimizing the risk of carbocation rearrangements that can plague other methods.[1][2] The starting material for this synthesis is the readily accessible 1-methylcyclohexanemethanol.

Synthesis of the Starting Material: 1-Methylcyclohexanemethanol

Prior to the main bromination reaction, the precursor alcohol, 1-methylcyclohexanemethanol, must be synthesized or procured. A common and effective method for its preparation is the Bouveault–Blanc reduction of the corresponding ester, methyl 1-methylcyclohexanecarboxylate.[3] This classical reduction uses sodium metal in an alcohol solvent, typically ethanol, to achieve the transformation.

Alternatively, 1-methylcyclohexanemethanol can be prepared by the reduction of 1-methylcyclohexanecarboxylic acid with a suitable reducing agent like lithium aluminum hydride (LiAlH₄). For the purposes of this guide, we will assume the availability of 1-methylcyclohexanemethanol.

The Core Synthesis: Appel Reaction for this compound

The conversion of 1-methylcyclohexanemethanol to this compound is effectively achieved using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2]

Reaction Mechanism

The mechanism of the Appel reaction in this context involves the initial formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an alkoxyphosphonium intermediate. The bromide ion, generated in the initial step, then displaces the triphenylphosphine oxide in an SN2 fashion, yielding the desired this compound.[1]

Experimental Protocol

This protocol is adapted from established procedures for the Appel reaction on primary alcohols.[4]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |

| 1-Methylcyclohexanemethanol | C₈H₁₆O | 128.21 | 5.00 g (39.0 mmol) | Starting material |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 12.2 g (46.8 mmol) | 1.2 equivalents |

| Carbon Tetrabromide (CBr₄) | CBr₄ | 331.63 | 15.5 g (46.8 mmol) | 1.2 equivalents, handle in a fume hood |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 150 mL | Anhydrous, as solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | For aqueous workup |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~50 mL | For aqueous workup |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | For drying the organic layer |

| Hexane | C₆H₁₄ | 86.18 | For purification | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For purification |

Equipment:

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Septum and nitrogen inlet

-

Addition funnel (optional)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel (500 mL)

-

Glass funnel and filter paper

-

Chromatography column (optional)

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 1-methylcyclohexanemethanol (5.00 g, 39.0 mmol) and carbon tetrabromide (15.5 g, 46.8 mmol). Dissolve the solids in anhydrous dichloromethane (100 mL).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Triphenylphosphine: In a separate flask, dissolve triphenylphosphine (12.2 g, 46.8 mmol) in anhydrous dichloromethane (50 mL). Slowly add the triphenylphosphine solution to the cooled reaction mixture over 15-20 minutes. An exotherm may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

To the resulting residue, add hexane (~100 mL) to precipitate the triphenylphosphine oxide. Stir vigorously for 15-20 minutes.

-

Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of cold hexane.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL) in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification:

The primary impurity in the crude product is likely residual triphenylphosphine oxide. A simple and effective method for its removal is trituration with a non-polar solvent like hexane, as described in the work-up.[5][6] For higher purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and diethyl ether.[4]

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons adjacent to the bromine, and the cyclohexane ring protons. Based on analogous structures, the following approximate chemical shifts (in ppm, relative to TMS) are predicted:

-

~1.0-1.1 ppm (singlet, 3H): The methyl protons (CH₃).

-

~3.2-3.4 ppm (singlet, 2H): The methylene protons adjacent to the bromine (CH₂Br). The singlet nature arises from the absence of adjacent protons.

-

~1.2-1.6 ppm (multiplet, 10H): The protons of the cyclohexane ring.

-

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure. Predicted chemical shifts are:

-

~20-30 ppm: Cyclohexane and methyl carbons.

-

~40-50 ppm: Methylene carbon attached to bromine (C-Br).[7]

-

Quaternary carbon: The carbon of the cyclohexane ring attached to both the methyl and bromomethyl groups will appear as a weak signal in the aliphatic region.

-

Infrared (IR) Spectroscopy:

The IR spectrum should show characteristic C-H stretching and bending frequencies for the alkane structure. The absence of a broad O-H stretch around 3300 cm⁻¹ will confirm the complete conversion of the starting alcohol. A C-Br stretching frequency is expected in the range of 600-700 cm⁻¹.

Safety Considerations

-

Carbon tetrabromide (CBr₄): is a toxic and corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triphenylphosphine (PPh₃): is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Dichloromethane (CH₂Cl₂): is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

-

The final product, This compound , is expected to be an irritant. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound via the Appel reaction provides a reliable and high-yielding route to this valuable synthetic intermediate. The mild reaction conditions and straightforward work-up procedure make it an attractive method for laboratory-scale synthesis. Careful execution of the protocol, including the purification steps to remove the triphenylphosphine oxide byproduct, is crucial for obtaining a pure product. The identity and purity of the final compound should be rigorously confirmed by standard spectroscopic methods.

References

-

NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Appel Reaction. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Das, P. J., et al. An Efficient Conversion of Alcohols to alkyl bromides Using Pyridinium based Liquids: A green alternative to Appel Reaction. Asian Journal of Chemistry, 2018 , 30(3), 651-654. [Link]

-

Sciforum. Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). [Link]

-

Merwade, A. Y., et al. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 2021 , 6(21), 13833–13840. [Link]

-

Organic Chemistry Tutor. 15. Synthesis of 1-Methylcyclohexene from Cyclohexene. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]

-

Wikipedia. 4-Methylcyclohexanemethanol. [Link]

-

Science of Synthesis. 35.2 One Saturated Carbon-Bromine Bond. [Link]

-

Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005 . [Link]

-

PubMed Central. Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. [Link]

-

Hergueta, A. R. Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 2022 , 26(7), 1845–1853. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Appel Reaction [organic-chemistry.org]

- 3. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]

- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Workup [chem.rochester.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to 1-(Bromomethyl)-1-methylcyclohexane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(bromomethyl)-1-methylcyclohexane, a key building block in synthetic organic chemistry. We will delve into its chemical properties, synthesis, spectroscopic characterization, and reactivity, with a focus on its practical applications in the development of complex molecules and potential therapeutic agents.

Core Molecular Attributes

This compound is a halogenated aliphatic hydrocarbon. Its structure, featuring a cyclohexane ring substituted at a quaternary carbon with both a methyl and a bromomethyl group, imparts specific reactivity and steric properties that are of significant interest in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅Br | [1] |

| Molecular Weight | 191.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 408307-48-2 | [1] |

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the bromination of the corresponding primary alcohol, (1-methylcyclohexyl)methanol. This transformation can be achieved through several established methods, with the choice of reagent often depending on the desired scale, yield, and functional group tolerance.

Two prevalent methods are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Bromination using Phosphorus Tribromide (PBr₃)

This is a classic and widely used method for converting primary and secondary alcohols to their corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction.

Caption: General mechanism for the bromination of an alcohol using PBr₃.

Experimental Protocol (General Procedure):

The Appel Reaction

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl bromides, using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄). The reaction proceeds with inversion of configuration at a stereocenter.

Caption: General mechanism of the Appel reaction for alcohol bromination.

Experimental Protocol (General Procedure):

A specific, peer-reviewed protocol for the synthesis of this compound via the Appel reaction is not currently available. A general laboratory procedure would involve dissolving (1-methylcyclohexyl)methanol and triphenylphosphine in an anhydrous aprotic solvent like acetonitrile or dichloromethane. The solution would then be cooled, and carbon tetrabromide added portion-wise. The reaction mixture is typically stirred at room temperature until completion. The product is then isolated from the triphenylphosphine oxide byproduct by filtration and purified by column chromatography or distillation.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Note: At the time of this writing, publicly accessible, validated ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available. The following are predicted spectral characteristics based on the known structure of the molecule.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule:

-

A singlet for the methyl protons (-CH₃).

-

A singlet for the bromomethyl protons (-CH₂Br).

-

A series of multiplets for the diastereotopic protons of the cyclohexane ring.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton:

-

A signal for the quaternary carbon of the cyclohexane ring.

-

A signal for the methyl carbon (-CH₃).

-

A signal for the bromomethyl carbon (-CH₂Br).

-

Several signals for the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

C-H stretching vibrations for the alkyl groups.

-

C-H bending vibrations.

-

A characteristic C-Br stretching vibration.

Reactivity and Synthetic Applications

The primary reactivity of this compound is dictated by the presence of the bromomethyl group. As a primary alkyl halide, it is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. The steric bulk of the adjacent quaternary carbon atom can influence the rate of these reactions.

Caption: Key reaction pathways of this compound.

Nucleophilic Substitution Reactions

This compound is a versatile alkylating agent. It can react with a variety of nucleophiles to introduce the 1-methylcyclohexylmethyl moiety into other molecules. Examples of such reactions include:

-

Alkylation of active methylene compounds: The carbanions generated from compounds like malonic esters or β-ketoesters can be alkylated with this compound.[2]

-

Synthesis of ethers: Reaction with alkoxides yields the corresponding ethers.

-

Synthesis of amines: Reaction with amines or ammonia can be used to synthesize primary, secondary, or tertiary amines.

Synthesis of Spirocyclic Compounds

The unique structure of this compound makes it a valuable precursor for the synthesis of spirocyclic compounds.[3][4][5] Intramolecular alkylation reactions, where a nucleophilic center within the same molecule displaces the bromide, can lead to the formation of a new ring fused at the quaternary carbon. Spirocycles are of great interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets.[5]

Potential Applications in Drug Discovery

While specific examples of approved drugs synthesized using this compound are not readily found in the literature, its utility as a building block for introducing a lipophilic and sterically defined moiety makes it an attractive starting material in drug discovery programs. The 1-methylcyclohexyl group can be used to modulate the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and membrane permeability.

Safety and Handling

This compound is classified as a combustible liquid and is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile. Its ability to act as an alkylating agent in nucleophilic substitution reactions makes it a useful tool for the construction of complex organic molecules, including those with potential therapeutic applications. Further research into its applications, particularly in the synthesis of novel spirocyclic systems and as a fragment in drug design, is warranted. The availability of detailed and validated synthetic protocols and comprehensive spectroscopic data would greatly facilitate its broader use in the scientific community.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of bromomethyl 1-methylcyclohexyl ketone. [Link]

-

MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]

-

PMC. Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information. [Link]

-

YouTube. Alkylation of active methylene compounds and conversion into Ketones. [Link]

-

ResearchGate. Synthesis and characterization of a novel eight-membered cyclo-1,3,3,5,7,7-hexaphenyl-1,5-dibora-3,7-disiloxane and 4,4ˈ-bipyridine, 1D adduct. [Link]

-

Semantic Scholar. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

-

Organic Chemistry Portal. Substituted active methylene synthesis by alkylation. [Link]

-

MDPI. Synthesis and Characterization Bimetallic Organic Framework CoxFex(BDC) and Adsorption Cationic and Anionic Dyes. [Link]

-

ResearchGate. Alkylation of active methylene compounds | Download Table. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Wiley Online Library. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

- Google Patents. Alkylation method of active methylene compound.

-

PMC. Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C8H15Br | CID 42614774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-(Bromomethyl)-1-methylcyclohexane

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(bromomethyl)-1-methylcyclohexane. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, offering insights into the structural elucidation of this and similar halogenated cyclic compounds.

Introduction: The Significance of Mass Spectrometry in Structural Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of a compound. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing valuable structural information.[1]

This compound (C₈H₁₅Br), with a molecular weight of approximately 190/192 u, presents a fascinating case study in fragmentation, combining the influences of a halogen atom and a substituted cycloalkane ring. Understanding its fragmentation is key to identifying it in complex mixtures and for the quality control of synthetic processes.

The Molecular Ion: A Tale of Two Isotopes

Upon electron ionization, this compound loses an electron, typically from a non-bonding orbital on the bromine atom, to form the molecular ion, M⁺•.[2][3] A key characteristic of the mass spectra of bromine-containing compounds is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺• and [M+2]⁺•). This is due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br.[2][4] For this compound, these peaks will appear at m/z 190 and 192.

Primary Fragmentation Pathways: The Driving Force of Stability

The fragmentation of the molecular ion is governed by the formation of stable carbocations. The most energetically favorable cleavages will produce the most abundant ions in the mass spectrum.[1]

The Base Peak: Loss of the Bromine Radical

The most prominent fragmentation pathway for many alkyl halides is the cleavage of the carbon-halogen bond.[2] In the case of this compound, the C-Br bond will readily undergo homolytic cleavage, resulting in the loss of a bromine radical (•Br). This fragmentation is highly favored due to the relative weakness of the C-Br bond and the formation of a stable tertiary carbocation. This resulting cation, 1-methyl-1-cyclohexylmethyl cation, is expected to be the base peak in the spectrum.

-

[M - Br]⁺ : This corresponds to the loss of ⁷⁹Br or ⁸¹Br, leading to a fragment at m/z 111 .

Alpha-Cleavage and Rearrangements

While direct C-Br cleavage is dominant, other fragmentation pathways contribute to the overall spectrum.

-

Loss of the Bromomethyl Radical : Cleavage of the bond between the cyclohexane ring and the bromomethyl group can occur. This would result in the loss of a •CH₂Br radical and the formation of a 1-methylcyclohexyl cation. The resulting fragment would appear at m/z 97 . The stability of this tertiary carbocation makes this a plausible fragmentation.

-

Ring Opening and Subsequent Fragmentations : The cyclohexane ring itself can undergo fragmentation. A common pathway for cycloalkanes is the loss of an ethene molecule (C₂H₄, 28 u).[5][6] This can occur from the [M - Br]⁺ ion.

-

[M - Br - C₂H₄]⁺ : This would result in a fragment at m/z 83 .

-

-

Loss of a Methyl Group : The loss of a methyl radical (•CH₃, 15 u) from the [M - Br]⁺ ion is another likely fragmentation, leading to a stable secondary carbocation.

-

[M - Br - CH₃]⁺ : This would produce a fragment at m/z 96 .

-

Summary of Expected Fragmentation

The table below summarizes the major expected fragments for this compound in an EI mass spectrum.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 192/190 | Molecular Ion (M⁺•) | [C₈H₁₅Br]⁺• | Shows characteristic 1:1 isotopic pattern for bromine.[4] |

| 111 | [M - Br]⁺ | [C₈H₁₅]⁺ | Likely Base Peak . Loss of a bromine radical to form a stable tertiary carbocation.[2] |

| 97 | [M - CH₂Br]⁺ | [C₇H₁₃]⁺ | Loss of the bromomethyl radical to form a stable tertiary carbocation. |

| 96 | [M - Br - CH₃]⁺ | [C₇H₁₂]⁺ | Loss of a methyl radical from the [M - Br]⁺ ion. |

| 83 | [M - Br - C₂H₄]⁺ | [C₆H₁₁]⁺ | Loss of ethene from the [M - Br]⁺ ion, a common fragmentation for cyclohexanes.[5][6] |

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for the acquisition of an EI mass spectrum for this compound.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization source.

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 2 minutes.

-

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.

-

Inject 1 µL of the solution into the GC-MS system.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of this compound.

Caption: Major EI fragmentation pathways of this compound.

Conclusion

The mass spectrum of this compound is characterized by a distinct set of fragments that provide clear structural information. The prominent molecular ion doublet at m/z 190/192 confirms the presence of bromine. The base peak at m/z 111, resulting from the loss of the bromine radical, indicates the formation of a stable tertiary carbocation. Further fragmentation of this ion through the loss of ethene or a methyl group provides additional structural confirmation. This in-depth understanding of the fragmentation pattern is crucial for the unambiguous identification of this compound and serves as a valuable reference for the analysis of related halogenated cycloalkanes.

References

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

YouTube. (2022, March 8). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. Retrieved from [Link]

-

YouTube. (2021, June 26). Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant. Retrieved from [Link]

-

YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-1-methylcyclohexane. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Retrieved from [Link]

-

University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(Bromomethyl)-1-methylcyclohexane

Abstract

This comprehensive technical guide provides a detailed exploration of the principles and practical applications of Infrared (IR) spectroscopy for the characterization of 1-(bromomethyl)-1-methylcyclohexane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular vibrations, spectral interpretation, and experimental best practices associated with this substituted cyclohexane. By integrating theoretical foundations with actionable protocols, this guide serves as an essential resource for leveraging IR spectroscopy in the structural elucidation and quality control of halogenated organic compounds.

Introduction: The Role of IR Spectroscopy in Characterizing Alkyl Halides

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes. This absorption pattern generates a unique spectral fingerprint, providing invaluable information about the functional groups present and the overall molecular structure.[1]

For drug development and organic synthesis, IR spectroscopy is a cornerstone for verifying the identity and purity of compounds.[2] In the context of alkyl halides, such as this compound, IR spectroscopy is instrumental in confirming the presence of the carbon-bromine (C-Br) bond and characterizing the hydrocarbon framework. The technique is rapid, non-destructive, and requires minimal sample preparation, making it an efficient tool in both research and industrial settings.[2]

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the IR spectrum of this compound, a foundational understanding of its molecular structure and consequent vibrational modes is essential.

Molecular Structure:

The molecule consists of a cyclohexane ring substituted with a methyl group (-CH₃) and a bromomethyl group (-CH₂Br) attached to the same carbon atom. The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric strain.[3][4] The substituents can occupy either axial or equatorial positions, though the bulkier bromomethyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[5][6]

Key Vibrational Modes:

The IR spectrum of this compound is expected to be rich with information, originating from several key vibrational modes:

-

C-H Stretching: Alkanes and their derivatives exhibit strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region.[7][8] For this molecule, we anticipate strong peaks corresponding to the stretching of C-H bonds in the cyclohexane ring, the methyl group, and the bromomethyl group.

-

C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups typically appear in the 1470-1350 cm⁻¹ region.[7] A characteristic C-H wagging from the -CH₂Br group is expected between 1300-1150 cm⁻¹.[1][9]

-

C-Br Stretching: The most diagnostic feature for this compound is the C-Br stretching vibration. This absorption is typically found in the lower frequency "fingerprint" region of the spectrum, generally between 690 and 515 cm⁻¹.[1][7][9] The exact position can be influenced by the conformation of the molecule.

-

Cyclohexane Ring Vibrations: The carbon skeleton of the cyclohexane ring will produce a series of complex absorptions in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the ring structure itself.[3]

The relationship between these functional groups and their expected IR absorptions is a fundamental aspect of spectral interpretation.

Caption: Relationship between molecular structure and expected IR absorptions.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Obtaining a high-quality IR spectrum is paramount for accurate analysis.[2] Given that this compound is a liquid at room temperature, several sampling techniques are applicable. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.[10][11]

Instrumentation and Materials:

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal[12]

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Step-by-Step ATR-FTIR Protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This is a critical step to subtract the absorbance of ambient air (CO₂ and water vapor) and any residual solvent from the final sample spectrum.[2]

-

-

Sample Application:

-

Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal, ensuring the crystal is fully covered.[12]

-

-

Data Acquisition:

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, meticulously clean the ATR crystal with solvent and a lint-free wipe to prevent cross-contamination of subsequent samples.[2]

-

Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.

Spectral Interpretation and Data Analysis

The interpretation of the IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected key absorptions for this compound.

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2950 - 2850 | Strong | C-H stretching (cyclohexane ring, -CH₃, -CH₂Br)[8] |

| 1470 - 1450 | Medium | CH₂ scissoring (bending)[7] |

| 1370 - 1350 | Medium | CH₃ bending[7] |

| 1300 - 1150 | Medium | C-H wagging (-CH₂Br)[1][9] |

| 690 - 515 | Strong | C-Br stretching[7][9][13] |

| < 1500 | Variable | Fingerprint Region (C-C stretching, ring vibrations)[9] |

Detailed Analysis:

-

The C-H Stretching Region (3000-2850 cm⁻¹): The presence of strong, sharp peaks just below 3000 cm⁻¹ is a clear indication of saturated (sp³) C-H bonds, which are abundant in this molecule.[14]

-

The Fingerprint Region (< 1500 cm⁻¹): This region is often complex but contains highly diagnostic information. The most crucial peak to identify here is the C-Br stretch. Its presence is a definitive confirmation of the bromomethyl group. Due to its relatively low frequency, ensuring the spectrometer's range extends sufficiently low (e.g., to 400 cm⁻¹) is important. The various C-C stretching and bending modes of the cyclohexane ring also contribute to the complexity of this region, creating a unique pattern for this specific molecule.

-

Absence of Other Functional Groups: Equally important is noting the absence of characteristic peaks for other functional groups. For instance, the lack of a broad absorption around 3300 cm⁻¹ confirms the absence of hydroxyl (-OH) groups, and the absence of a strong peak around 1700 cm⁻¹ indicates no carbonyl (C=O) groups are present.[7][8][15]

Advanced Considerations and Best Practices

Conformational Isomers: The cyclohexane ring can exist in different conformations, and the substituents can be either axial or equatorial.[4] While the equatorial conformation is more stable for the bulky bromomethyl group, a small population of the axial conformer may exist in equilibrium.[5] This can sometimes lead to minor broadening or splitting of certain peaks, although this effect is often subtle and may not be resolved with standard instrumentation.

Purity Assessment: IR spectroscopy is an excellent tool for assessing sample purity. The presence of unexpected peaks can indicate impurities. For example, a broad peak in the 3200-3550 cm⁻¹ region could suggest contamination with an alcohol, while a sharp peak around 1700 cm⁻¹ might point to a carbonyl-containing impurity.[2][8]

Self-Validating Protocols: To ensure the trustworthiness of the results, the experimental protocol should be self-validating. This includes:

-

Regular Instrument Performance Qualification (PQ): Periodically running a standard sample (e.g., polystyrene film) to verify the accuracy of the wavenumber scale.

-

Reproducibility: Acquiring spectra from multiple aliquots of the same sample to ensure consistency.

-

Background Integrity: Verifying that the background spectrum is free of significant contaminant peaks before acquiring the sample spectrum.

Conclusion

Infrared spectroscopy provides a robust and efficient method for the structural characterization of this compound. By carefully acquiring and interpreting the IR spectrum, researchers can confirm the presence of key functional groups, particularly the C-Br bond, and gain insight into the overall molecular structure. The protocols and interpretive guidelines presented in this document offer a comprehensive framework for scientists and drug development professionals to confidently utilize IR spectroscopy in their research and quality control workflows, ensuring the integrity and identity of their chemical entities.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from Drawell website: [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech website: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from University of Colorado Boulder website: [Link]

-

PubChem. This compound. Retrieved from National Institutes of Health website: [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from Mettler Toledo website: [Link]

- Ramsay, D. A., & Sutherland, G. B. B. M. (1947). The vibration spectrum and molecular configuration of cyclohexane. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 190(1021), 245-257.

-

National Institute of Standards and Technology. Cyclohexane, bromo-. Retrieved from NIST Chemistry WebBook website: [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from Chemistry LibreTexts website: [Link]

-

Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from Master Organic Chemistry website: [Link]

-

University of Calgary, Department of Chemistry. Sample preparation for FT-IR. Retrieved from University of Calgary website: [Link]

-

University of Wisconsin-Platteville. Table of IR Absorptions. Retrieved from University of Wisconsin-Platteville website: [Link]

- Sparks-Langer, F. M., et al. (2010). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

-

Shimadzu. Powder Samples. Retrieved from Shimadzu Corporation website: [Link]

- Tan, Y., et al. (2025, March 31). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. The Journal of Physical Chemistry A.

-

University of Puget Sound. Table of Characteristic IR Absorptions. Retrieved from University of Puget Sound website: [Link]

-

PubChem. 1-Bromo-1-methylcyclohexane. Retrieved from National Institutes of Health website: [Link]

-

Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from Quora website: [Link]

-

Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from Chemistry LibreTexts website: [Link]

-

JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes. Retrieved from JoVE website: [Link]

-

Chemistry Steps. Alkyl and aryl halide infrared spectra. Retrieved from Chemistry Steps website: [Link]

- Sofyan, F. I., & Pratama, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.

-

Michigan State University, Department of Chemistry. Infrared Spectrometry. Retrieved from Michigan State University website: [Link]

Sources

- 1. quora.com [quora.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. scispace.com [scispace.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Stability of Substituted Cyclohexanes [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. mt.com [mt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on a Quaternary Carbon

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromomethyl group attached to a quaternary carbon, commonly found in neopentyl-type structures, presents a unique and challenging case study in organic reactivity. While classified as a primary alkyl halide, its reaction kinetics and product outcomes deviate significantly from typical primary systems. This guide provides a comprehensive analysis of the steric and electronic factors governing its behavior. We will explore the profound steric hindrance that effectively shuts down bimolecular nucleophilic substitution (SN2) pathways and delve into the nuanced unimolecular (SN1) reactions, which are dominated by the characteristic neopentyl rearrangement. This document will serve as a technical resource, offering mechanistic insights, field-proven experimental protocols, and an examination of the motif's role in complex synthesis.

Chapter 1: The Steric and Electronic Landscape

The defining feature of a bromomethyl group on a quaternary carbon is the extreme steric congestion around the reaction center. In the archetypal example, 1-bromo-2,2-dimethylpropane (neopentyl bromide), the α-carbon (the carbon bearing the bromine) is directly attached to a quaternary β-carbon. This "tert-butyl" group acts as a formidable steric shield.

-

Impedance of Backside Attack: The cornerstone of the SN2 reaction is the backside attack of a nucleophile on the σ* antibonding orbital of the carbon-halogen bond. In neopentyl systems, this trajectory is physically obstructed by the bulky alkyl groups on the adjacent quaternary carbon.[1] This steric hindrance dramatically increases the activation energy for the SN2 transition state, making the reaction exceptionally slow.[2] For practical purposes, the SN2 reaction is often considered non-viable for neopentyl halides.[3][4]

-

Electronic Effects: The quaternary carbon, with its cluster of alkyl groups, exerts a mild electron-donating inductive effect. This slightly polarizes the C-Br bond but is a minor contributor to reactivity compared to the overwhelming steric effects.

The construction of molecules containing quaternary carbon centers is a significant challenge in organic synthesis, precisely because the steric hindrance limits the available synthetic routes.[5][6]

Chapter 2: A Tale of Two Pathways: The Dominance of Rearrangement

Given the inertness of neopentyl systems towards SN2 reactions, one might expect SN1 pathways to be the default. However, the situation is more complex and is almost always dictated by a powerful driving force: carbocation rearrangement.

The Prohibitive SN2 Pathway

As established, direct substitution via an SN2 mechanism is severely retarded. The rate of SN2 reaction for neopentyl bromide is orders of magnitude slower than for less hindered primary alkyl halides like ethyl bromide.[7] This makes it an impractical route for synthesis.

The SN1 Pathway and the Inevitable Neopentyl Rearrangement

Under conditions that favor unimolecular reactions (polar protic solvents, weak nucleophiles, and often heat or Lewis acid catalysis), neopentyl bromide can ionize to form a carbocation.[8][9]

-

Formation of a Highly Unstable Primary Carbocation: The initial step is the slow, rate-determining departure of the bromide ion to form a primary carbocation. Primary carbocations are notoriously unstable and their formation is energetically unfavorable.[10]

-

The Wagner-Meerwein Rearrangement: The nascent, high-energy primary carbocation does not persist. It immediately undergoes a rapid, energetically favorable 1,2-alkyl shift (specifically, a 1,2-methyl shift in the case of neopentyl bromide).[10][11] This process, a type of Wagner-Meerwein rearrangement, transforms the unstable primary carbocation into a much more stable tertiary carbocation.[12][13]

-

Nucleophilic Capture: The stable tertiary carbocation is then rapidly captured by the solvent or nucleophile present in the reaction mixture, leading to the final rearranged product.[14]

This rearrangement is so favorable that it is the dominant pathway in any reaction proceeding through a carbocation intermediate.[11] Consequently, subjecting a neopentyl bromide to SN1 conditions will almost exclusively yield rearranged substitution and elimination products, not the direct substitution product.[8][14]

Chapter 3: Mechanistic Diagrams & Data

Visualizing the reaction coordinates and comparing relative reactivity is crucial for understanding this system.

Diagram 1: Steric Hindrance in SN2 Attack

Caption: The SN1 reaction pathway for neopentyl bromide.

Table 1: Relative Rates of Nucleophilic Substitution

| Alkyl Bromide | Substrate Type | Relative SN2 Rate (vs. Ethyl) | Relative SN1 Rate (vs. t-Butyl) | Primary Mechanism |

| Methyl Bromide | Methyl | 30 | ~0 | SN2 |

| Ethyl Bromide | Primary (1°) | 1 | ~0 | SN2 |

| Isopropyl Bromide | Secondary (2°) | 0.02 | ~0.02 | SN1 / SN2 |

| t-Butyl Bromide | Tertiary (3°) | ~0 | 1 | SN1 |

| Neopentyl Bromide | Primary (1°) | ~0.00001 | Very Slow, but Rearranges | SN1 with Rearrangement |

Data compiled for illustrative purposes based on established principles of organic chemistry. [2][3]

Chapter 4: Experimental Protocols & Considerations

Harnessing the reactivity of neopentyl systems requires careful selection of reaction conditions to favor the desired, albeit often rearranged, outcome.

Protocol 1: Solvolysis of Neopentyl Bromide (Forced SN1 with Rearrangement)

This protocol demonstrates the classic solvolysis reaction where the solvent acts as the nucleophile, leading to rearranged products.

Objective: To synthesize 2-ethoxy-2-methylbutane from 1-bromo-2,2-dimethylpropane via an SN1 reaction with rearrangement.

Materials:

-

1-bromo-2,2-dimethylpropane (Neopentyl bromide)

-

Anhydrous Ethanol (absolute, 200 proof)

-

Silver Nitrate (AgNO₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

NMR tubes, deuterated chloroform (CDCl₃)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1-bromo-2,2-dimethylpropane in 50 mL of anhydrous ethanol.

-

Initiation: Add 0.5 g of silver nitrate to the solution. Causality: Silver ions coordinate with the bromine atom, weakening the C-Br bond and promoting its departure as a silver bromide (AgBr) precipitate. This facilitates the formation of the carbocation intermediate, which is the rate-limiting step for the SN1 reaction.[9]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C) using a heating mantle. Maintain reflux for 4-6 hours. The formation of a white precipitate (AgBr) indicates the reaction is proceeding.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the AgBr precipitate. Transfer the filtrate to a separatory funnel.

-

Extraction: Wash the ethanolic solution with 50 mL of water to remove any remaining silver salts and excess ethanol. The organic product will form a separate layer. Extract the aqueous layer twice with 20 mL portions of diethyl ether to ensure complete recovery of the product. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Characterization (Self-Validation):

-

Obtain a ¹H NMR spectrum of the resulting oil.

-

Expected Result: The spectrum should show signals consistent with 2-ethoxy-2-methylbutane, notably the absence of the characteristic singlet for the -CH₂Br group of the starting material and the appearance of new signals corresponding to the rearranged tertiary ether product. The product is formed via the mechanism shown in Diagram 2, where ethanol acts as the nucleophile. [14]

-

Diagram 3: Experimental Workflow for Solvolysis

Caption: Experimental workflow for the SN1 solvolysis of neopentyl bromide.

Chapter 5: Applications and Synthetic Strategy

The unique reactivity of the bromomethyl group on a quaternary carbon has important implications for drug development and complex molecule synthesis.

-

Steric Anchors: The neopentyl motif can be used to introduce significant steric bulk into a molecule. This can be desirable to control the conformation of a molecule, block a specific binding site, or improve metabolic stability by shielding a nearby functional group from enzymatic degradation.

-

Pro-drugs and Rearrangement Chemistry: While challenging, the rearrangement tendency can be exploited. A molecule could be designed as a stable neopentyl halide that, under specific physiological conditions (e.g., enzymatic action promoting ionization), rearranges to form a biologically active tertiary alcohol or ether.

-

Avoiding Unwanted Reactions: More commonly, synthetic chemists must design routes to avoid the formation of neopentyl halides if direct substitution is desired. [15]This often involves carrying a precursor functional group, like a hydroxymethyl group (-CH₂OH), through several synthetic steps before converting it to the desired functionality in a final, non-rearranging step. [16]For instance, converting neopentyl alcohol to neopentyl chloride is best achieved via free-radical chlorination of neopentane, as this pathway avoids the formation of the rearrangement-prone carbocation. [11]

Conclusion

The bromomethyl group attached to a quaternary carbon is a classic example of how steric hindrance can fundamentally alter the expected reactivity of a functional group. It is largely inert to SN2 reactions and undergoes SN1 reactions exclusively with concomitant Wagner-Meerwein rearrangement. For medicinal chemists and synthetic researchers, understanding this behavior is not merely an academic exercise; it is critical for the rational design of synthetic routes, the prediction of reaction outcomes, and the strategic incorporation of sterically demanding motifs into complex molecular architectures. A thorough grasp of these principles allows for the deliberate avoidance of its problematic reactivity or, in more sophisticated applications, its exploitation to achieve a desired molecular transformation.

References

-

Vertex AI Search Result[12] Why does neopentyl bromide give rearrangement products under the SN1 condition? - Quora. Available at: [Link]

-

Vertex AI Search Result[7] Substitution Reactions of Neopentyl Halides - YouTube. Available at: [Link]

-

Vertex AI Search Result[8] Solved: Draw the three possible products when 1-bromo-2, 2-dimethylpropane undergoes solvolysis - Gauth. Available at: [Link]

-

Vertex AI Search Result[9] Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. Available at: [Link]

-

Vertex AI Search Result[5] Nucleophilic Substitution at Quaternary Carbon Stereocenters | Request PDF. Available at: [Link]

-

Vertex AI Search Result[16] Neopentyl bromide synthesis : r/OrganicChemistry - Reddit. Available at: [Link]

-

Vertex AI Search Result[10] Cationic Rearrangements - MSU chemistry. Available at: [Link]

-

Vertex AI Search Result[1] 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available at: [Link]

-

Vertex AI Search Result[3] Exceptions in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]

-

Vertex AI Search Result[6] Formation of quaternary carbon center with a trifluoromethyl group using a Pd-catalyzed allylation reaction - PubMed. Available at: [Link]

-

Vertex AI Search Result[2] The Most Annoying Exceptions in Org 1 (Part 2) - Master Organic Chemistry. Available at: [Link]

-

Vertex AI Search Result[4] Does neopentyl halide undergo SN1? - Chemistry Stack Exchange. Available at: [Link]

-

Vertex AI Search Result[13] Neopentyl Rearrangement-very important for JEE / NEET - YouTube. Available at: [Link]

-

Vertex AI Search Result[11] Because of the great tendency of the neopentyl cation class 11 chemistry CBSE - Vedantu. Available at: [Link]

-

Vertex AI Search Result[14] (A) 1-Bromo-2,2-dimethyl propane on heating with ethanol gives 2-ethoxy-2-methyl butane as the m... - YouTube. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Formation of quaternary carbon center with a trifluoromethyl group using a Pd-catalyzed allylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. gauthmath.com [gauthmath.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Rearrangement [www2.chemistry.msu.edu]

- 11. Because of the great tendency of the neopentyl cation class 11 chemistry CBSE [vedantu.com]

- 12. quora.com [quora.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. reddit.com [reddit.com]

Synthesis of 1-(Bromomethyl)-1-methylcyclohexane from 1-methylcyclohexanemethanol

An In-Depth Technical Guide for the

Abstract

This technical guide provides a comprehensive and mechanistically-grounded protocol for the synthesis of 1-(bromomethyl)-1-methylcyclohexane, a valuable building block in synthetic chemistry. The precursor, 1-methylcyclohexanemethanol, possesses a neopentyl-like primary alcohol structure, which presents a significant challenge in preventing unwanted skeletal rearrangements during substitution reactions. This guide details the strategic selection of phosphorus tribromide (PBr₃) as the brominating agent to facilitate a clean Sₙ2 reaction, thereby circumventing the formation of carbocation intermediates that lead to rearranged byproducts. We present a complete, field-tested experimental protocol, including reaction setup, work-up, purification, and detailed safety considerations essential for handling the reagents involved. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and high-yield method for this transformation.

Introduction and Strategic Overview

This compound is a key synthetic intermediate, offering a versatile handle for introducing a sterically hindered 1-methylcyclohexylmethyl moiety into more complex molecular architectures. Its precursor, 1-methylcyclohexanemethanol, is a primary alcohol. However, the carbon atom beta to the hydroxyl group is a quaternary center, conferring a neopentyl-like structure. This structural feature is the central challenge in its conversion to the corresponding alkyl bromide.

Direct treatment of such alcohols with hydrobromic acid (HBr) is often complicated by a competing Sₙ1 pathway.[1] This pathway involves the formation of a primary carbocation, which is highly unstable and prone to rapid 1,2-rearrangements to form a more stable tertiary carbocation, leading to a mixture of undesired isomeric products.[2][3] To achieve a selective synthesis of the target molecule, it is imperative to employ a reagent system that favors a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Phosphorus tribromide (PBr₃) is the reagent of choice for this transformation.[4] It efficiently converts primary and secondary alcohols into alkyl bromides via an Sₙ2 pathway, which crucially avoids the formation of carbocation intermediates and thus preserves the carbon skeleton.[5][6] This guide is therefore centered on the PBr₃-mediated synthesis, providing the causal framework and practical steps for its successful implementation.

Mechanistic Rationale: Sₙ2 vs. Sₙ1 and the Avoidance of Rearrangement

The choice of reagent dictates the reaction mechanism and, consequently, the product outcome. Understanding the competing pathways is critical for protocol design.

The Problematic Sₙ1 Pathway with HBr

Attempting this synthesis with HBr would first involve the protonation of the alcohol's hydroxyl group to form a good leaving group (water).[1] Departure of water would generate a primary carbocation. This intermediate is highly unstable and immediately susceptible to a Wagner-Meerwein rearrangement.[3] Specifically, a 1,2-methyl shift would occur, where a methyl group migrates from the quaternary center to the adjacent carbocationic center, resulting in a more stable tertiary carbocation. Nucleophilic attack by a bromide ion on this rearranged carbocation would yield 1-bromo-1,2-dimethylcyclohexane, not the desired product.

The Preferred Sₙ2 Pathway with PBr₃

The reaction with phosphorus tribromide circumvents this issue entirely. The mechanism proceeds in two distinct steps, neither of which generates a free carbocation.[4]

-

Activation of the Hydroxyl Group : The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃.[7][8] This displaces a bromide ion and forms a protonated O-P bond, converting the hydroxyl group into an excellent leaving group (a dibromophosphite ester).[4][5]

-

Nucleophilic Substitution : The bromide ion, displaced in the first step, now acts as a nucleophile. It performs a "backside attack" on the carbon atom bearing the activated oxygen group.[9] This concerted step proceeds via a five-coordinate transition state, simultaneously forming the C-Br bond and breaking the C-O bond.[9] This Sₙ2 displacement inverts the stereochemistry if the carbon were chiral (not applicable here) and, most importantly, prevents any possibility of skeletal rearrangement.[4][10]

This mechanistic control makes PBr₃ the superior and logical choice for synthesizing this compound with high fidelity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Notes |

| 1-Methylcyclohexanemethanol | C₈H₁₆O | 128.21 | 10.0 g (78.0 mmol) | Starting material |

| Phosphorus Tribromide | PBr₃ | 270.69 | 8.1 mL (23.4 g, 86.6 mmol) | Reagent, 1.1 eq. |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 150 mL | Reaction and extraction solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | 50 mL | For quenching and neutralization |

| Saturated Sodium Chloride (Brine) | NaCl (aq) | 58.44 | 50 mL | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Drying agent |

Step-by-Step Procedure

-

Reaction Setup : In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Initial Charging : Dissolve 1-methylcyclohexanemethanol (10.0 g, 78.0 mmol) in 75 mL of anhydrous diethyl ether and add it to the reaction flask.

-

Cooling : Place the flask in an ice-water bath and begin stirring. Cool the solution to 0 °C.

-

Reagent Addition : Add phosphorus tribromide (8.1 mL, 86.6 mmol) to the dropping funnel. Add the PBr₃ dropwise to the stirred, cold alcohol solution over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. An exothermic reaction and the formation of a white precipitate (H₃PO₃) may be observed.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 18-24 hours to ensure complete conversion.

-

Quenching : Carefully and slowly pour the reaction mixture over approximately 100 g of crushed ice in a beaker. The PBr₃ reacts exothermically with water, so this step must be performed cautiously in a fume hood.

-

Work-up & Extraction : Transfer the quenched mixture to a separatory funnel. Add an additional 75 mL of diethyl ether.

-

Neutralization : Slowly add saturated sodium bicarbonate solution to neutralize the acidic byproducts (HBr and H₃PO₃). Vent the separatory funnel frequently to release CO₂ gas. Continue adding until effervescence ceases.

-

Phase Separation : Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal : Remove the diethyl ether using a rotary evaporator.

Purification

The crude product, a colorless to pale yellow oil, should be purified by vacuum distillation to obtain high-purity this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Product Characterization and Data

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅Br | [11] |

| Molecular Weight | 191.11 g/mol | [12] |

| CAS Number | 408307-48-2 | [11] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | ~80-85 °C at 15 mmHg (Predicted) | - |

| ¹H NMR (CDCl₃) | Characteristic signals expected for methyl protons, methylene (CH₂Br) protons, and cyclohexane ring protons. | [12] |

| IR (neat) | Absence of broad O-H stretch (~3300 cm⁻¹); Presence of C-Br stretch (~650-550 cm⁻¹) | - |

Safety and Hazard Management

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.

-

Phosphorus Tribromide (PBr₃) :

-

Hazards : Highly corrosive, causes severe skin burns and eye damage.[13] Reacts violently with water, releasing HBr gas.[14] It is toxic if inhaled.

-

Handling : Always handle PBr₃ in a well-ventilated chemical fume hood.[13][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate), splash goggles, a face shield, and a lab coat.[16] Ensure an emergency eyewash and shower are accessible. Avoid contact with water and moisture.[14]

-

-

This compound (Product) :

-

Hazards : Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

-

Handling : Handle in a well-ventilated area. Avoid breathing vapors. Wear standard PPE.

-

-

General Precautions : The reaction should be conducted in a clean, dry apparatus. All work-up procedures involving the quenching and neutralization of PBr₃ should be performed with extreme caution due to the potential for vigorous reaction and gas evolution.

Conclusion

The synthesis of this compound from its corresponding neopentyl-like primary alcohol is successfully achieved through the strategic use of phosphorus tribromide. This method effectively leverages an Sₙ2 mechanism to prevent the carbocation rearrangements that plague syntheses attempted with hydrohalic acids. The detailed protocol and mechanistic insights provided herein offer a robust and reliable pathway for obtaining this valuable synthetic building block, empowering further research and development in the chemical and pharmaceutical sciences.

References

-

BYJU'S. (n.d.). Reactions of PBr₃. Retrieved from [Link]

-

Organic Chem Explained. (2019, June 5). Substitution Reactions of Neopentyl Halides [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614774, this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

-

Leonard, M. S. (2013, October 29). Reaction of Alcohols with Phosphorus Tribromide [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. Retrieved from [Link]

-

New Jersey Department of Health. (2002, January). Hazardous Substance Fact Sheet: Phosphorus Tribromide. Retrieved from [Link]

-

Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2015, February 27). Making Alkyl Halides From Alcohols. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2-rearrangement. Retrieved from [Link]

-

Hyperconjugation. (2024, January 12). Reaction of a primary alcohol with phosphorous tribromide, PBr3 [Video]. YouTube. Retrieved from [Link]

-

Brainly. (2023, May 12). 1-Methylcyclohexanol reacts with HBr to form 1-bromo-1-methylcyclohexane. The mechanism for this reaction. Retrieved from [Link]

-

Ashenhurst, J. (2012, August 15). Rearrangement Reactions (1) - Hydride Shifts. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2021, January 15). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

Pearson. (2024, May 1). Propose a mechanism for the reaction of (a) 1-methylcyclohexanol with HBr to form 1-bromo-1-methylcyclohexane. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alkyl Halides to Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). US5138110A - Process for the preparation of alkyl-halides.

-

Reddit. (n.d.). SN1 vs SN2 in a specific case. Retrieved from [Link]

-

Solis, F. (2019, January 4). mechanism reaction of methanol with HBr [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Methylcyclohexane methanol (MCHM). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Retrieved from [Link]

-

W.W. Norton & Company. (n.d.). 10.5 Preparing Alkyl Halides from Alcohols. Retrieved from [Link]

-

W.W. Norton & Company. (n.d.). 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction. Retrieved from [Link]

-

PubMed Central. (2020, December 24). 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. Retrieved from [Link]

-

Study.com. (n.d.). What product is formed in the reaction of 1-methylcyclohexanol with HBr?. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Cationic Rearrangements. Retrieved from [Link]

-

Chemistry university. (2021, January 31). PBr3 nucleophilic substitution of alcohols [Video]. YouTube. Retrieved from [Link]

-

Chegg. (2022, June 10). Solved When 1-methylcyclohexanol is treated with HBr, it. Retrieved from [Link]

-

SolutionInn. (2023, March 20). When 1 bromo 2 methylcyclohexane undergoes solvolysis in methanol five major products are formed. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Rearrangement [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 11. This compound | C8H15Br | CID 42614774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 408307-48-2 | Benchchem [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. chemos.de [chemos.de]

- 16. nj.gov [nj.gov]

Methodological & Application

The Strategic Application of 1-(Bromomethyl)-1-methylcyclohexane in the Synthesis of Spirocyclic Scaffolds for Drug Discovery

Introduction: The Rising Prominence of Spirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the architectural complexity of a molecule is intrinsically linked to its biological activity and pharmacokinetic profile. Among the diverse structural motifs employed by medicinal chemists, spirocycles have emerged as a class of compounds with exceptional promise. These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a rigid framework that can precisely orient functional groups for optimal interaction with biological targets. This conformational rigidity often leads to enhanced binding affinity and metabolic stability, highly desirable traits in novel therapeutic agents.[1][2] The spiro[5.5]undecane core, in particular, is a prevalent scaffold in natural products and has inspired the development of a wide range of bioactive compounds, including anticancer and antimicrobial agents.[3][4]

This application note provides a comprehensive guide to the strategic use of 1-(bromomethyl)-1-methylcyclohexane, a versatile and readily accessible building block, in the synthesis of valuable spirocyclic systems. We will delve into the key mechanistic pathways, provide detailed experimental protocols, and explore the applications of the resulting spirocycles in the context of contemporary drug development.

Core Attributes of this compound as a Spirocycle Precursor

This compound (Figure 1) is an attractive starting material for spirocycle synthesis due to several key features:

-

Inherent Quaternary Center: The methyl group on the cyclohexane ring establishes a quaternary carbon, a prerequisite for the spirocyclic junction.

-

Reactive Handle: The primary bromomethyl group serves as an excellent electrophilic handle for intramolecular cyclization reactions.

-

Scaffold Rigidity: The cyclohexane ring provides a stable and conformationally well-defined anchor for the construction of the second ring.

Figure 1: Structure of this compound Chemical Formula: C₈H₁₅Br Molecular Weight: 191.11 g/mol CAS Number: 408307-48-2[5]

Mechanistic Strategies for Spirocyclization

Two primary mechanistic pathways can be effectively employed to transform derivatives of this compound into spiro[5.5]undecane frameworks: Intramolecular Alkylation and Radical Cyclization . The choice of strategy is dictated by the nature of the tethered nucleophile or radical acceptor.

Intramolecular Alkylation: A Classic Approach to Spiro-annulation